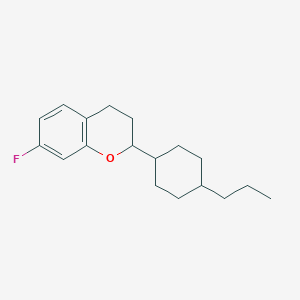
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom at the 7th position of the benzopyran ring.
Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 2nd position of the benzopyran ring.
Reduction: Reduction of the double bond in the benzopyran ring to form the dihydro derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclohexyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-2-(4-methylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 7-Fluoro-2-(4-ethylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
- 7-Fluoro-2-(4-butylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
Uniqueness
7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is unique due to the specific combination of the fluorine atom and the 4-propylcyclohexyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
816451-28-2 |
|---|---|
Molecular Formula |
C18H25FO |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
7-fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C18H25FO/c1-2-3-13-4-6-14(7-5-13)17-11-9-15-8-10-16(19)12-18(15)20-17/h8,10,12-14,17H,2-7,9,11H2,1H3 |
InChI Key |
VKVQVRLYHAZPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC3=C(O2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


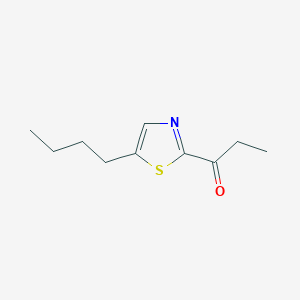
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
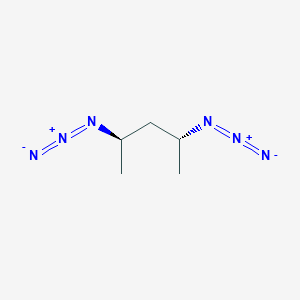
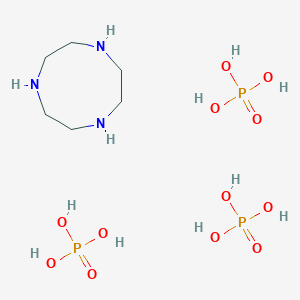
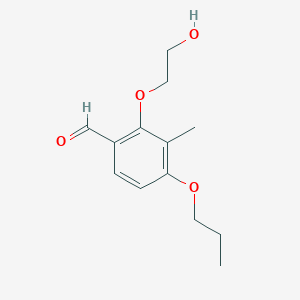
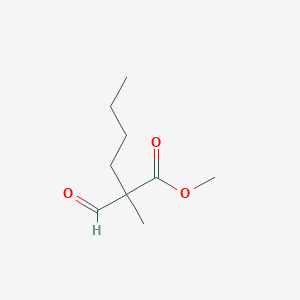
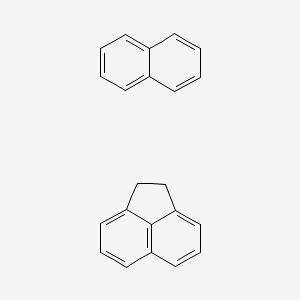
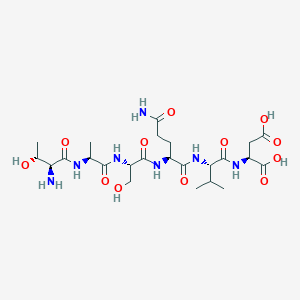
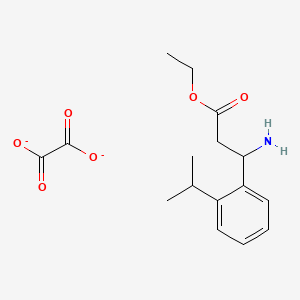
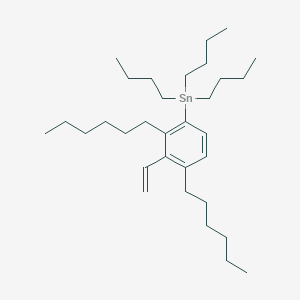
![N-{4-[3-(2-Nitrophenyl)acryloyl]phenyl}benzamide](/img/structure/B14224562.png)

![Pyrrolidine, 3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14224588.png)
